molecular formula C25H25ClF3NO4 B7747156 8-[(AZEPAN-1-YL)METHYL]-3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

8-[(AZEPAN-1-YL)METHYL]-3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

Cat. No.: B7747156
M. Wt: 495.9 g/mol
InChI Key: HNYQVHVXAPXCPO-UHFFFAOYSA-N
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Description

“8-[(AZEPAN-1-YL)METHYL]-3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE” is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups such as hydroxyl, chloro, and trifluoromethyl groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-[(AZEPAN-1-YL)METHYL]-3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the phenoxy group: This can be done via nucleophilic aromatic substitution reactions.

    Incorporation of the azepane moiety: This step might involve the use of azepane derivatives and suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols.

    Substitution products: Amines, thiols derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent due to its diverse biological activities.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of functional groups such as hydroxyl, chloro, and trifluoromethyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Natural compounds with a similar chromen-4-one core.

    Coumarins: Compounds with a similar structure but lacking some functional groups.

    Synthetic analogs: Other synthetic derivatives with modifications in the functional groups.

Uniqueness

The unique combination of functional groups in “8-[(AZEPAN-1-YL)METHYL]-3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE” contributes to its distinct chemical properties and potential applications. The presence of the azepane moiety, in particular, might confer unique biological activities compared to other similar compounds.

Properties

IUPAC Name

8-(azepan-1-ylmethyl)-3-(4-chloro-3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClF3NO4/c1-14-11-16(12-15(2)20(14)26)33-23-21(32)17-7-8-19(31)18(13-30-9-5-3-4-6-10-30)22(17)34-24(23)25(27,28)29/h7-8,11-12,31H,3-6,9-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYQVHVXAPXCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCCCCC4)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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